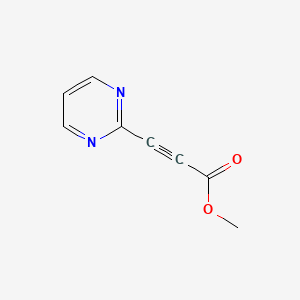
N-Desmethyl Dechloro Clobazam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Dechloro Clobazam is a metabolite of clobazam, a 1,5-benzodiazepine used primarily as an anticonvulsant. Clobazam is known for its efficacy in treating epilepsy, particularly Lennox-Gastaut syndrome. This compound retains many of the pharmacological properties of its parent compound and is an active metabolite, contributing to the therapeutic effects of clobazam .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Dechloro Clobazam typically involves the demethylation of clobazam. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Dechloro Clobazam undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the nitrogen or aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and other modified benzodiazepine structures, which may have different pharmacological properties .
Applications De Recherche Scientifique
N-Desmethyl Dechloro Clobazam has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of clobazam and its metabolites in biological samples.
Biology: The compound is studied for its interactions with GABA_A receptors and its role in modulating neurotransmission.
Medicine: Research focuses on its efficacy and safety in treating epilepsy and other neurological disorders.
Industry: It is used in the development of new benzodiazepine derivatives with improved therapeutic profiles.
Mécanisme D'action
N-Desmethyl Dechloro Clobazam exerts its effects by modulating the GABA_A receptor, a key neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clobazam: The parent compound, used as an anticonvulsant.
Clonazepam: Another benzodiazepine with similar anticonvulsant properties.
Zolpidem: A non-benzodiazepine that also acts on GABA_A receptors but with different binding affinities.
Uniqueness
N-Desmethyl Dechloro Clobazam is unique due to its specific binding affinities for different GABA_A receptor subtypes, particularly the α2 subunit, which is associated with its anticonvulsant effects without significant sedative properties. This distinguishes it from other benzodiazepines that may have higher affinities for the α1 subunit, leading to more pronounced sedative effects .
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
5-phenyl-1H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-10-15(19)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,18) |
Clé InChI |
CBRLXMKQJJHXPL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
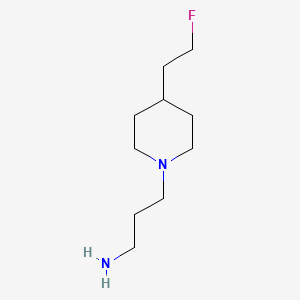

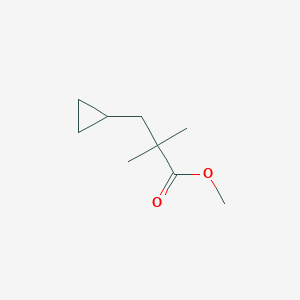
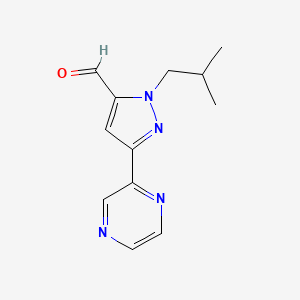

![Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)
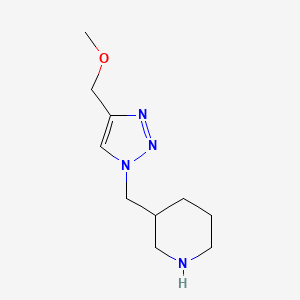
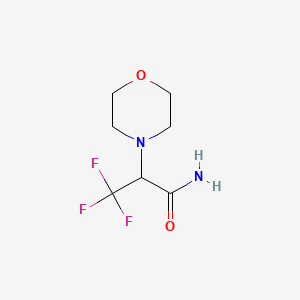
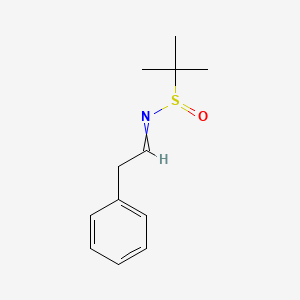
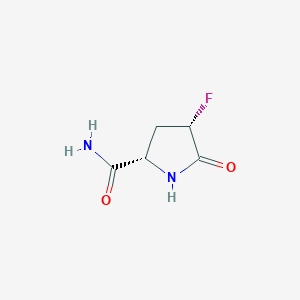
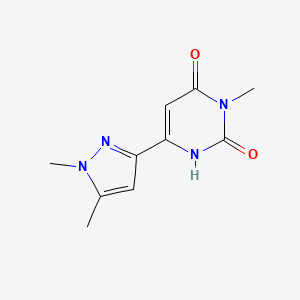
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)
